

# Application Note & Protocol: Creating a Sodium nitrite Standard Curve for Griess Assay

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Compound of Interest		
Compound Name:	Griess-reagent	
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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The Griess assay is a widely used analytical method for the quantitative determination of nitrite (NO<sub>2</sub><sup>-</sup>), a stable and nonvolatile breakdown product of nitric oxide (NO).[1] This application note provides a detailed protocol for creating a sodium nitrite (NaNO<sub>2</sub>) standard curve, which is an essential step for accurately quantifying nitrite concentrations in various biological and experimental samples.[2][3] The principle of the assay involves a diazotization reaction where nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo dye.[1][2][4] The intensity of the resulting purple color is directly proportional to the nitrite concentration and can be measured spectrophotometrically.[4]

# **Experimental Protocol**

This protocol outlines the steps for preparing sodium nitrite standards and performing the Griess assay in a 96-well microplate format.

## Materials Required:

- Sodium nitrite (NaNO<sub>2</sub>)
- Deionized water



- Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)
   or individual components.[5]
- 96-well flat-bottom microplate[6]
- Multichannel pipettor
- Spectrophotometric microplate reader capable of measuring absorbance at ~540 nm.[6][7]

#### **Reagent Preparation:**

- 1M Sodium Nitrite Stock Solution: Dissolve 69 mg of sodium nitrite in 1 mL of deionized water.
- 1mM Sodium Nitrite Standard Solution: Dilute the 1M stock solution 1:1000 with deionized water. For example, add 10  $\mu$ L of the 1M stock solution to 9.99 mL of deionized water.[5]
- Griess Reagent: If using a kit, follow the manufacturer's instructions. Typically, this involves
  mixing equal volumes of the sulfanilamide solution (Reagent A) and the NED solution
  (Reagent B) immediately before use.[2] Do not store the mixed Griess reagent for more than
  8 hours.[2]

## Standard Curve Preparation (Serial Dilution):

This protocol creates a standard curve with a concentration range of 1.56 µM to 100 µM.

- Add 100 μL of the 100 μM nitrite standard solution to the first well of a column in the 96-well plate (in triplicate).[1]
- Add 50 μL of deionized water to the remaining wells in those columns.[1]
- Perform a 2-fold serial dilution by transferring 50  $\mu$ L from the first set of wells to the next, mixing well, and repeating this process down the column. Discard 50  $\mu$ L from the last set of wells.[1]
- The final set of wells should contain only deionized water to serve as the zero standard (blank).[1]



## **Assay Procedure:**

- To each well containing 50  $\mu$ L of the standard dilutions, add 50  $\mu$ L of the prepared Griess Reagent.
- Incubate the plate at room temperature for 5-10 minutes, protected from light.[1]
- Measure the absorbance of each well at a wavelength between 520-590 nm (optimally at 548 nm) using a microplate reader.[2]

## Data Analysis:

- Average the absorbance readings for each standard concentration.
- Subtract the average absorbance of the blank (0 μM standard) from all other absorbance readings to obtain the corrected absorbance.
- Plot the corrected absorbance values (y-axis) against the corresponding sodium nitrite concentrations (x-axis).[2]
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R<sup>2</sup> value. The R<sup>2</sup> value should be close to 1.0, indicating a strong linear relationship.

## **Data Presentation**

The following table represents typical data obtained from a sodium nitrite standard curve experiment.

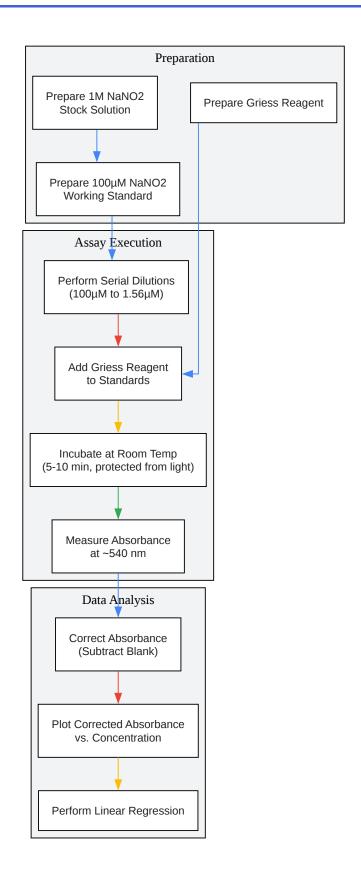


Nitrite Concentration (μΜ)	Absorbance at 548 nm (Mean)	Corrected Absorbance (Mean - Blank)
100	0.850	0.800
50	0.450	0.400
25	0.250	0.200
12.5	0.150	0.100
6.25	0.100	0.050
3.13	0.075	0.025
1.56	0.063	0.013
0 (Blank)	0.050	0.000

## **Visualizations**

**Experimental Workflow Diagram** 



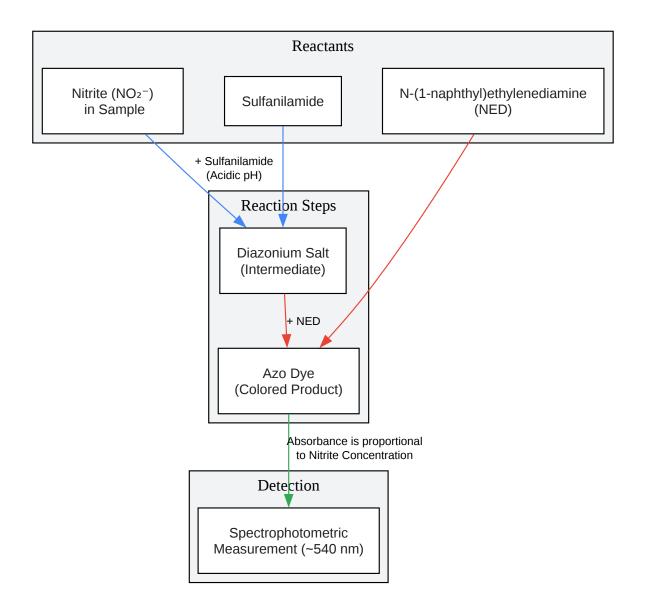


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Caption: Workflow for creating a sodium nitrite standard curve for the Griess assay.



## **Griess Reaction Signaling Pathway**



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Caption: Chemical pathway of the Griess reaction for nitrite detection.



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